
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPEP and is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
MPEP acts as a selective antagonist for the 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone receptor, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking this receptor, MPEP modulates the activity of glutamatergic neurotransmission, which has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, the regulation of synaptic plasticity, and the reduction of neuroinflammation. These effects have been attributed to the compound's ability to block the 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages for lab experiments, including its high selectivity for the 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone receptor, which allows for the specific modulation of glutamatergic neurotransmission. However, the compound also has limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in experiments.
Direcciones Futuras
Several future directions for MPEP research include the evaluation of its potential therapeutic applications in other neurological disorders, including schizophrenia and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's molecular mechanisms of action and to develop more efficient synthesis methods. Finally, the development of more potent and selective 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone antagonists could lead to the development of more effective treatments for neurological disorders.
Métodos De Síntesis
The synthesis of MPEP involves several steps, including the reaction of 1-methyl-3-pyrazolecarboxaldehyde with N-Boc-1-piperidinamine to form N-Boc-1-(1-methyl-3-pyrazolyl)piperidine. This compound is then treated with naphthalen-1-ylacetic acid to form MPEP.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. The compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in treating these disorders.
Propiedades
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-23-13-11-20(22-23)18-9-5-12-24(15-18)21(25)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-4,6-8,10-11,13,18H,5,9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULPSFBJZUYAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

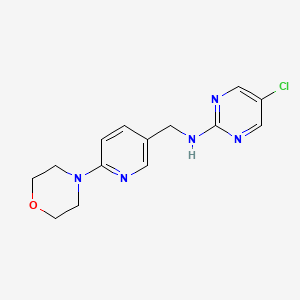


![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)

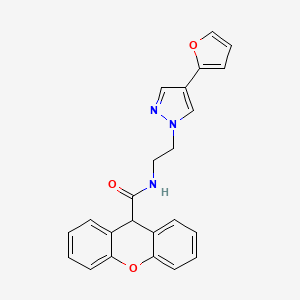
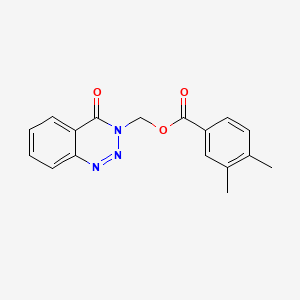
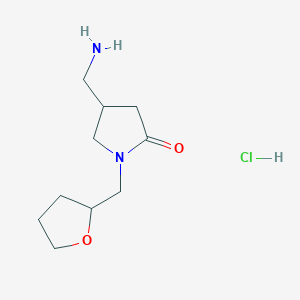
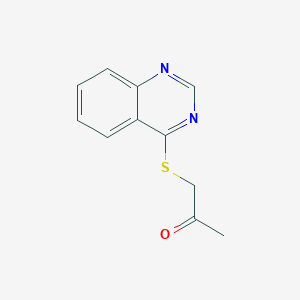

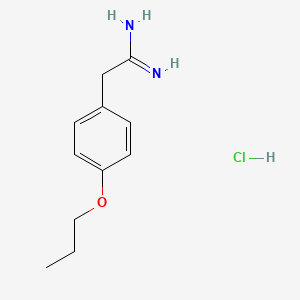
![N-[[2-[4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2854223.png)
![N-(2,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2854227.png)
